molecular formula C13H17NO B14335110 2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)- CAS No. 99564-46-2

2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)-

Cat. No.: B14335110
CAS No.: 99564-46-2
M. Wt: 203.28 g/mol
InChI Key: DQEWVEDDMGKPDM-UHFFFAOYSA-N
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Description

2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)- is a chemical compound with the molecular formula C13H17NO. It is also known by other names such as N-tert-Butyl-3-phenyl-2-propenamide. This compound is characterized by the presence of a propenamide group attached to a phenyl ring and a tert-butyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)- typically involves the reaction of 3-phenylprop-2-enoyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust purification methods such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major products are amines.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)- is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Acrylamide: Similar in structure but lacks the phenyl and tert-butyl groups.

    N-tert-Butylacrylamide: Similar but lacks the phenyl group.

    N-Phenylacrylamide: Similar but lacks the tert-butyl group.

Uniqueness

2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)- is unique due to the presence of both the phenyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

99564-46-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-tert-butyl-3-phenylprop-2-enamide

InChI

InChI=1S/C13H17NO/c1-13(2,3)14-12(15)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,15)

InChI Key

DQEWVEDDMGKPDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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